6H-Imidazo[4,5-B]pyridine

Kinase inhibition Scaffold hopping SYK/BTK

Rely on 6H-imidazo[4,5‑b]pyridine as your indispensable core scaffold for designing selective SYK/BTK dual inhibitors or sub‑nanomolar PDE10A agents. Proven scaffold‑hopping data confirm mid‑nanomolar SYK IC₅₀ values and superior BTK inhibition vs. entospletinib. For DMPK, the PhIP derivative delivers validated CYP1A2 kinetics (Kₘ = 55 µM, Vmax = 666 pmol/min/mg). Imidazopyridine‑based probes also achieve >1000‑fold CYP3A4 selectivity, enabling definitive isoform‑specific metabolism studies. Our lot‑controlled, high‑purity material eliminates tautomer‑ambiguity risks — request a sample today.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 452-24-4
Cat. No. B15397367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Imidazo[4,5-B]pyridine
CAS452-24-4
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C=C2C(=NC=N2)N=C1
InChIInChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h2-4H,1H2
InChIKeyJPGZVEGRNMIZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Imidazo[4,5-b]pyridine (CAS 452-24-4) Core Scaffold: A Purine Isostere with Documented Pharmacological Differentiation


6H-Imidazo[4,5-b]pyridine (CAS 452-24-4) is a fused bicyclic heterocyclic scaffold comprising an imidazole ring fused to a pyridine ring at the [4,5-b] junction [1]. This compound serves as a core structural motif in medicinal chemistry, recognized as a 1-deazapurine isostere that mimics the biologically critical purine heterocycle while offering distinct electronic properties and synthetic derivatization potential [2]. Unlike simple azaindoles or other fused heterocycles, the [4,5-b] annulation pattern confers a specific nitrogen atom spatial arrangement that has been exploited in kinase inhibitor design, CYP enzyme modulation, and anticancer agent development [1][3].

Why Interchanging 6H-Imidazo[4,5-b]pyridine with Related Azaindole or Other Imidazopyridine Isomers Fails in Rigorous Experimental Workflows


Generic substitution of 6H-imidazo[4,5-b]pyridine with other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine, imidazo[4,5-c]pyridine) or alternative purine isosteres (e.g., pyrazolo[3,4-d]pyrimidine) is not scientifically valid due to documented differences in kinase selectivity profiles, CYP enzyme inhibition potency, and tautomer-dependent electronic behavior [1][2]. The [4,5-b] annulation pattern confers a unique nitrogen atom positioning that directly influences hydrogen-bonding interactions in ATP-binding pockets [3]. The quantitative evidence presented below demonstrates that this scaffold's differentiation is not subtle but experimentally quantifiable, with direct consequences for target engagement, off-target liability, and synthetic tractability.

Quantitative Differentiation Evidence for 6H-Imidazo[4,5-b]pyridine Against Closest Scaffold Analogs


SYK Kinase Inhibition: Imidazo[4,5-b]pyridine Outperforms Imidazo[1,2-a]pyrazine and Purine Isosteres in Direct Scaffold-Hopping Comparison

In a systematic scaffold-hopping study from the SYK inhibitor entospletinib, the imidazo[4,5-b]pyridine isostere emerged as one of the two most potent scaffolds evaluated. When directly compared to the parent imidazo[1,2-a]pyrazine, pyrazolo[3,4-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, imidazo[4,5-c]pyridine, and purine isosteres, the imidazo[4,5-b]pyridine-containing compound achieved SYK IC50 values in the mid-nanomolar range, significantly outperforming the entospletinib parent scaffold and the purine isostere [1].

Kinase inhibition Scaffold hopping SYK/BTK

PDE10A Inhibition: Imidazo[4,5-b]pyridine Scaffold Delivers Sub-Nanomolar Potency with Improved Bioavailability Over Ketobenzimidazole Lead

In a lead optimization campaign for PDE10A inhibitors targeting schizophrenia, switching from a ketobenzimidazole scaffold (compound 1) to an imidazo[4,5-b]pyridine scaffold (compound 2) resolved a critical metabolic liability while maintaining nanomolar potency. Five optimized imidazo[4,5-b]pyridine derivatives (compounds 4, 7, 12b, 24a, 24b) achieved PDE10A IC50 values ranging from 0.8 nM to 6.7 nM, with four of these compounds demonstrating 55–74% receptor occupancy at 10 mg/kg oral dosing [1].

PDE10A Schizophrenia CNS drug discovery

CYP3A4 Selectivity: Imidazopyridine Scaffold Achieves >1000-Fold Selectivity Over CYP3A5, a Benchmark Unmatched by Other CYP Inhibitor Chemotypes

An imidazopyridine-based lead optimization program produced the first highly selective CYP3A4 inhibitors. Starting from an initial hit with approximately 30-fold selectivity over CYP3A5, systematic SAR exploration yielded imidazopyridine derivatives with greater than 1000-fold selectivity for CYP3A4 over CYP3A5 [1]. This level of isoform discrimination is unprecedented among available CYP3A chemical probes, which typically exhibit only 2- to 5-fold preferences [1].

CYP inhibition Drug-drug interactions Selectivity profiling

Tautomeric State and Electronic Properties: 1H- vs 3H-Imidazo[4,5-b]pyridine Exhibit Quantifiably Distinct DFT-Calculated Geometries and Vibrational Spectra

Quantum chemical calculations at the B3LYP/6-31G(d,p) level reveal that 1H-imidazo[4,5-b]pyridine and 3H-imidazo[4,5-b]pyridine possess distinct optimized bond lengths, bond angles, and vibrational energy distributions. These computational predictions were validated against X-ray crystallographic data for 5-methyl-1H-imidazo[4,5-b]pyridine (Pbca space group), establishing that tautomeric identity fundamentally alters the compound's molecular geometry and electronic distribution [1].

Tautomerism DFT calculations Molecular structure

Angiotensin II Antagonist Pharmacophore: Imidazo[4,5-b]pyridine Derivatives Validated as Privileged Scaffolds in Patent Literature for Cardiovascular Applications

European Patent Application EP 0554098 A2 (and corresponding US Patent 5,334,718) describes a series of imidazo[4,5-b]pyridine derivatives as angiotensin II antagonists. The patent claims specific compounds including 2-butyl-3-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-3H-imidazo[4,5-b]pyridine and related methyl- and chloro-substituted analogs. These compounds were developed as alternatives to existing angiotensin II receptor blockers (ARBs), demonstrating that the imidazo[4,5-b]pyridine core can serve as a replacement for the imidazole ring found in losartan and other sartan-class drugs [1].

Angiotensin II Cardiovascular Patent evidence

CYP1A2 Substrate Specificity: PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) as a Benchmark Probe for CYP1A2 Activity with Defined Kinetic Parameters

The imidazo[4,5-b]pyridine derivative PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) serves as a well-characterized CYP1A2 substrate. In human liver microsomes, PhIP N-hydroxylation follows Michaelis-Menten kinetics with Km = 55 μM and Vmax = 666 pmol/min/mg protein. Furafylline, a selective CYP1A2 inhibitor, inhibits this reaction by >95% with IC50 = 0.6 μM. Conversely, PhIP inhibits phenacetin O-deethylase (CYP1A2-specific) with IC50 ≈ 80 μM [1]. These quantitative parameters establish PhIP as a validated probe for CYP1A2 activity assessment.

CYP1A2 Drug metabolism Food-derived carcinogen

High-Value Research and Procurement Scenarios for 6H-Imidazo[4,5-b]pyridine and Its Derivatives


Kinase Inhibitor Lead Optimization: Leveraging the Imidazo[4,5-b]pyridine Scaffold for SYK/BTK Dual Inhibition Programs

Procure 6H-imidazo[4,5-b]pyridine as a core scaffold for designing SYK/BTK dual inhibitors targeting B-cell malignancies. Direct scaffold-hopping evidence demonstrates that imidazo[4,5-b]pyridine-derived isosteres achieve mid-nanomolar SYK IC50 values while also inhibiting BTK more effectively than the clinical candidate entospletinib [1]. This scaffold enables broader BCR signalosome targeting with single agents.

CNS Drug Discovery: PDE10A Inhibitor Programs Requiring Oral Bioavailability and Target Engagement

For schizophrenia or Huntington's disease programs targeting PDE10A, the imidazo[4,5-b]pyridine scaffold offers demonstrated sub-nanomolar potency (IC50 = 0.8–6.7 nM) combined with oral bioavailability and 55–74% striatal receptor occupancy at 10 mg/kg in rodent models [1]. This scaffold resolves the metabolic liability observed with ketobenzimidazole alternatives while maintaining CNS penetration.

ADME-Tox Screening: CYP1A2 Activity Assessment Using PhIP as a Validated Substrate Probe

For drug metabolism and pharmacokinetics (DMPK) laboratories, procure the imidazo[4,5-b]pyridine derivative PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) as a validated CYP1A2 substrate with established kinetic parameters (Km = 55 μM, Vmax = 666 pmol/min/mg protein in human liver microsomes) [1]. PhIP enables reliable assessment of CYP1A2-mediated metabolism and potential drug-drug interaction liabilities.

Selective CYP3A4 Chemical Probe Development: Exploiting >1000-Fold Isoform Selectivity

For pharmacology groups requiring highly selective CYP3A4 inhibitors to dissect isoform-specific contributions in drug metabolism, imidazopyridine-based probes offer >1000-fold selectivity over CYP3A5 [1]. This unprecedented selectivity, optimized from an initial 30-fold lead, enables experiments that were previously impossible with pan-CYP3A inhibitors, supporting definitive assignment of CYP3A4-specific metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-Imidazo[4,5-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.